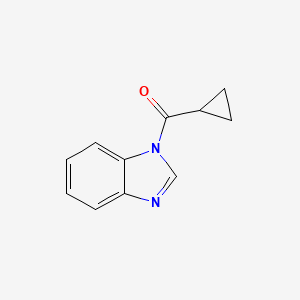
1H-benzimidazol-1-yl(cyclopropyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,3-BENZIMIDAZOL-1-YL(CYCLOPROPYL)METHANONE is a heterocyclic compound that features a benzimidazole ring fused with a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,3-BENZIMIDAZOL-1-YL(CYCLOPROPYL)METHANONE typically involves the condensation of ortho-phenylenediamine with cyclopropyl carboxylic acid derivatives. The reaction is often catalyzed by acidic or basic conditions, with common reagents including hydrochloric acid or sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: In an industrial setting, the production of 1H-1,3-BENZIMIDAZOL-1-YL(CYCLOPROPYL)METHANONE may involve continuous flow reactors to enhance efficiency and yield. The use of high-pressure reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: 1H-1,3-BENZIMIDAZOL-1-YL(CYCLOPROPYL)METHANONE undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines and thiols.
Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further explored for their unique properties and applications .
Scientific Research Applications
1H-1,3-BENZIMIDAZOL-1-YL(CYCLOPROPYL)METHANONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-1,3-BENZIMIDAZOL-1-YL(CYCLOPROPYL)METHANONE involves its interaction with various molecular targets, including enzymes and receptors. The benzimidazole ring can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor functions. This interaction can disrupt biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Benzimidazole: A parent compound with a similar structure but lacking the cyclopropyl group.
Thiabendazole: An anthelmintic agent with a benzimidazole core, used to treat parasitic infections.
Omeprazole: A proton pump inhibitor with a benzimidazole ring, used to treat acid-related disorders.
Uniqueness: 1H-1,3-BENZIMIDAZOL-1-YL(CYCLOPROPYL)METHANONE is unique due to the presence of the cyclopropyl group, which enhances its chemical stability and biological activity. This structural feature distinguishes it from other benzimidazole derivatives and contributes to its diverse applications .
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
benzimidazol-1-yl(cyclopropyl)methanone |
InChI |
InChI=1S/C11H10N2O/c14-11(8-5-6-8)13-7-12-9-3-1-2-4-10(9)13/h1-4,7-8H,5-6H2 |
InChI Key |
WPPTWWQQNUPCQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10978368.png)
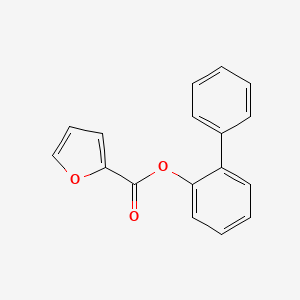
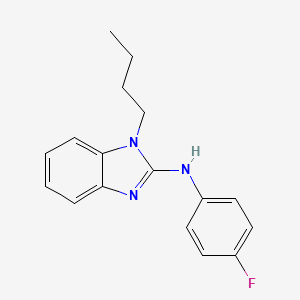
methanone](/img/structure/B10978381.png)
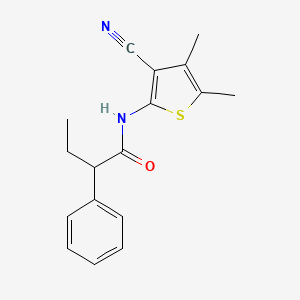
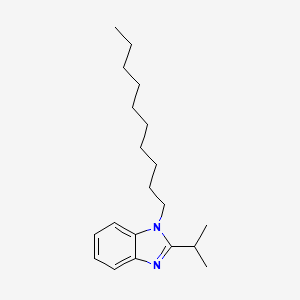
![3-(4-chlorobenzyl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B10978403.png)
![N-[3-(acetylamino)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide](/img/structure/B10978406.png)
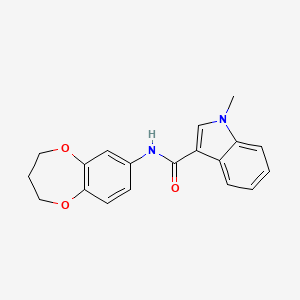
![N-[2-(trifluoromethyl)phenyl]pyrazine-2-carboxamide](/img/structure/B10978427.png)
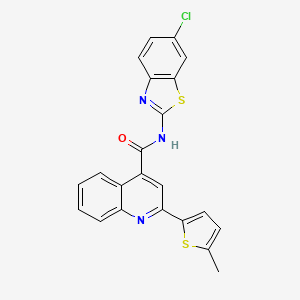
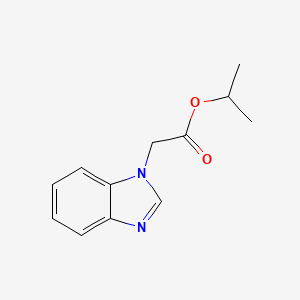
![N-[(4-methylphenyl)methyl]-2-phenoxybutanamide](/img/structure/B10978440.png)
![N-(2,4-dimethylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10978442.png)
